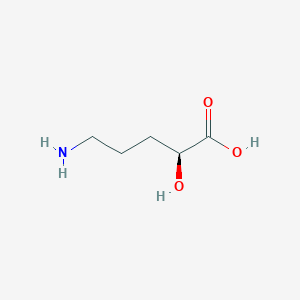

(S)-5-amino-2-hydroxypentanoic acid

説明

BenchChem offers high-quality (S)-5-amino-2-hydroxypentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-amino-2-hydroxypentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-5-amino-2-hydroxypentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBTVBUNSFJIIE-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Pharmacological Divergence: (S)-5-Amino-2-Hydroxypentanoic Acid vs. Therapeutic GABA Analogs

The following technical guide details the structural, pharmacological, and functional divergence between (S)-5-amino-2-hydroxypentanoic acid and established GABA analogs (Gabapentinoids and direct receptor ligands).

Executive Summary

This technical guide delineates the critical differences between (S)-5-amino-2-hydroxypentanoic acid (also known as (S)-2-hydroxy-5-aminovaleric acid) and the class of pharmacological agents known as GABA analogs (e.g., Gabapentin, Pregabalin, Baclofen). While both classes share a GABA-mimetic scaffold, they diverge fundamentally in their mechanism of action (MoA) and therapeutic utility .

-

(S)-5-amino-2-hydroxypentanoic acid is primarily a bioactive metabolic intermediate and siderophore component with weak, direct affinity for GABA receptors.

-

Therapeutic GABA Analogs (specifically Gabapentinoids) are synthetic lipophilic derivatives that do not bind GABA receptors but modulate voltage-gated calcium channels (

subunit).

This guide provides a comparative analysis of their chemical biology, receptor pharmacology, and experimental synthesis.[1]

Chemical Biology & Structural Homology[2]

The Homologation Gap

The core structural distinction lies in the carbon chain length (homologation) and functional group positioning. GABA is a 4-carbon amino acid.[2] The target molecule is a 5-carbon (valeric) derivative.

| Feature | GABA (Endogenous) | (S)-5-Amino-2-hydroxypentanoic Acid | Gabapentin (Drug) |

| Backbone | Butanoic acid (C4) | Pentanoic acid (C5) | Cyclohexane-acetic acid |

| Amino Position | |||

| Hydroxyl/Substituent | None | Cyclohexyl ring at | |

| Stereochemistry | Achiral | (S)-Enantiomer | Achiral (Gabapentin) / (S) (Pregabalin) |

| Lipophilicity (LogP) | -2.3 (Polar) | ~ -1.6 (Polar) | -1.1 (Lipophilic) |

Stereochemical Significance

The (S)-configuration at the C2 position of 5-amino-2-hydroxypentanoic acid is critical. In biological systems, chirality dictates receptor fit.

-

Biosynthetic Origin: This compound is often derived from L-Ornithine or L-Arginine metabolism. The (S)-hydroxyl group is introduced enzymatically, often serving as a precursor for bacterial siderophores (e.g., mirubactin).

-

Receptor Selectivity: Direct GABA receptor binding sites are highly stereoselective. For example, in GABOB (a C4 homolog), the (R)-isomer is a more potent GABA-B agonist, while the (S)-isomer prefers GABA-A. The (S)-configuration of the C5 target molecule generally confers lower potency at GABA receptors compared to its non-hydroxylated parent (5-aminovaleric acid).

Pharmacodynamics: Mechanism of Action

This section contrasts the direct receptor interaction of the target with the allosteric modulation of Gabapentinoids.[3]

(S)-5-Amino-2-hydroxypentanoic Acid: The "Weak" Ligand

This molecule is a structural analog of 5-aminovaleric acid (5-AVA) .

-

GABA-B Receptor: 5-AVA is a known antagonist/weak agonist at GABA-B receptors. The addition of the

-hydroxyl group (at C2) introduces steric bulk and polarity. While it retains the capacity to bind, affinity is generally reduced compared to 5-AVA. -

Metabolic Role: It acts as a substrate for transaminases and is involved in the urea cycle (ornithine metabolism). Its primary biological function is often metabolic or structural (in siderophores) rather than signaling.

Gabapentinoids: The "False" Analogs

Despite being designed as GABA mimetics, Gabapentin and Pregabalin exhibit zero affinity for GABA-A or GABA-B receptors.

-

Target:

and -

Effect: They reduce the trafficking of calcium channels to the presynaptic membrane, thereby inhibiting the release of excitatory neurotransmitters (Glutamate, Substance P).

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways.

Caption: Divergent signaling pathways. The Target molecule exhibits weak GABA-ergic interaction, whereas Gabapentinoids bypass GABA receptors entirely to modulate Calcium channel trafficking.

Experimental Protocols: Synthesis & Characterization

For researchers aiming to isolate or synthesize (S)-5-amino-2-hydroxypentanoic acid, the following protocols are established.

Chemical Synthesis (From L-Glutamic Acid)

This route utilizes the "homologation" of the glutamate skeleton or reduction of protected derivatives.

Protocol:

-

Starting Material: N-Boc-L-Glutamic acid

-benzyl ester. -

Activation: React with ethyl chloroformate and DIPEA (diisopropylethylamine) at -10°C to form the mixed anhydride.

-

Reduction: Add

(3 equivalents) in water.[4] The evolution of-

Mechanism:[5] Selective reduction of the mixed anhydride to the alcohol.

-

-

Purification: Flash column chromatography.

-

Deprotection: Hydrogenation (

, Pd/C) or acid hydrolysis (TFA) to yield the free amino acid. -

Validation:

-

1H NMR: Look for triplet at

3.53 ppm (protons adjacent to -OH).[4] -

Mass Spec: M+H peak at ~134.1 Da.

-

Bio-Production (Enzymatic)

For "green" synthesis or metabolic tracking.

-

Enzyme: L-Ornithine 5-monooxygenase (involved in siderophore pathways).

-

Substrate: L-Ornithine.[6]

-

Process: Hydroxylation at the

-position (followed by potential rearrangement) or direct synthesis from

Therapeutic Implications

| Clinical Parameter | (S)-5-Amino-2-hydroxypentanoic Acid | Gabapentinoids (Pregabalin/Gabapentin) |

| BBB Permeability | Low. The polar | High. Designed with lipophilic bulk (cyclohexyl/isobutyl) to utilize System L transporters (LAT1). |

| Metabolic Stability | Moderate. Susceptible to transamination and oxidation. | High. Not metabolized; excreted unchanged renally. |

| Indication | None (currently). Used as a research tool for metabolic mapping or siderophore inhibition. | Neuropathic pain, Epilepsy, Generalized Anxiety Disorder. |

| Toxicity | Low (Endogenous metabolite). | Dose-dependent (Sedation, dizziness). |

Why isn't the Target a Drug?

-

Potency: It lacks the nanomolar affinity required for effective receptor modulation.

-

Pharmacokinetics: The

-hydroxyl group increases water solubility (LogP ~ -1.6), making blood-brain barrier (BBB) penetration inefficient compared to the lipophilic Gabapentinoids. -

Selectivity: As a metabolic intermediate, systemic administration could interfere with the urea cycle or other amino acid pathways.

References

-

PubChem. (S)-5-Amino-2-hydroxypentanoic acid - Compound Summary.[7] National Library of Medicine. [Link]

-

Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin.[8] Current Opinion in Pharmacology. [Link]

-

Kerr, D. I., & Ong, J. (1995). GABA_B receptor agonists and antagonists.[1][9][10] Medicinal Research Reviews. [Link]

-

Newcastle University. (2022). Synthesis and Study of Peptidic Bacterial Siderophores. (Describing the synthesis of (S)-5-amino-2-hydroxypentanoic acid from Glutamic acid). [Link]

-

Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands.[1][9][10][11] Advances in Pharmacology. [Link]

Sources

- 1. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Oxo-4-hydroxy-5-aminovalerate | C5H9NO4 | CID 440852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for steroid interaction with the gamma-aminobutyric acidA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 5. The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid | C5H9NO4 | CID 15617713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 10. Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators [mdpi.com]

pKa values and ionization states of (S)-5-amino-2-hydroxypentanoic acid

An In-Depth Technical Guide to the pKa Values and Ionization States of (S)-5-amino-2-hydroxypentanoic acid

Authored by: A Senior Application Scientist

Abstract

(S)-5-amino-2-hydroxypentanoic acid is a non-proteinogenic amino acid of interest in various biochemical and pharmaceutical contexts. Its chemical behavior, particularly its acid-base properties, is fundamental to its function, solubility, and interaction with biological systems. The ionization state of its functional groups—a primary amine and an alpha-hydroxy carboxylic acid—is dictated by the surrounding pH, a relationship quantified by the pKa values of these groups. This guide provides a comprehensive analysis of the theoretical principles governing the ionization of (S)-5-amino-2-hydroxypentanoic acid, outlines robust experimental and computational methodologies for pKa determination, and discusses the critical implications of these properties for researchers in drug development and life sciences.

Introduction: The Significance of Ionization in Molecular Function

The structure of (S)-5-amino-2-hydroxypentanoic acid presents two key ionizable functional groups: a carboxylic acid at the C-2 position and a primary amino group at the C-5 position. The presence of a hydroxyl group alpha to the carboxylic acid influences its acidity, making it an α-hydroxy acid.[1] The protonation state of these groups governs the molecule's overall charge, which in turn dictates its physicochemical properties such as aqueous solubility, lipophilicity (LogD), and its ability to engage in electrostatic interactions with biological targets like enzymes or receptors.

In drug development, a precise understanding of a molecule's pKa values is not merely academic; it is a cornerstone of predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The ionization state affects a drug's ability to permeate biological membranes, its binding affinity to plasma proteins, and its formulation stability.[2] This guide provides the foundational knowledge and practical methodologies required to characterize and leverage the pH-dependent behavior of (S)-5-amino-2-hydroxypentanoic acid.

Theoretical Framework: pKa and pH-Dependent Equilibria

An amino acid in solution exists as an equilibrium mixture of different ionic forms.[3][4] The equilibrium is governed by the pH of the solution and the acid dissociation constant (Ka), or more conveniently, its negative logarithm, the pKa. The Henderson-Hasselbalch equation provides the mathematical relationship between these parameters.[2][3]

For (S)-5-amino-2-hydroxypentanoic acid, two key equilibria are at play:

-

Deprotonation of the Carboxylic Acid (pKa1): The α-hydroxy carboxylic acid group (-COOH) is the more acidic of the two functional groups and will lose a proton at a relatively low pH to form a carboxylate (-COO⁻).

-

Deprotonation of the Amino Group (pKa2): The protonated primary amino group (-NH₃⁺) is less acidic and will lose its proton at a higher pH to become a neutral amino group (-NH₂).

The molecule can therefore exist in three primary ionization states depending on the ambient pH.[5][6]

-

At low pH (pH < pKa1): The solution is rich in protons, so both the carboxylic acid and the amino group will be protonated. The molecule carries a net positive charge (+1).

-

At intermediate pH (pKa1 < pH < pKa2): The carboxylic acid is deprotonated, while the amino group remains protonated. This results in a zwitterion, a molecule with both a positive and a negative charge, but a net neutral charge (0).[4][5][6]

-

At high pH (pH > pKa2): With a low concentration of protons, both the carboxylic acid and the amino group will be deprotonated. The molecule carries a net negative charge (-1).

The following diagram illustrates this pH-dependent equilibrium.

Caption: Ionization states of (S)-5-amino-2-hydroxypentanoic acid with increasing pH.

Estimation of pKa Values

While precise pKa values must be determined experimentally, they can be reliably estimated by comparing the molecule to compounds with similar functional groups.

-

pKa1 (α-hydroxy carboxylic acid): Standard aliphatic carboxylic acids have pKa values around 4.7. However, the electron-withdrawing inductive effect of an adjacent hydroxyl group increases the acidity (lowers the pKa). For instance, lactic acid has a pKa of ~3.8, and mandelic acid is ~3.4.[7] Therefore, the pKa1 of (S)-5-amino-2-hydroxypentanoic acid is expected to be in the range of 3.0 - 4.0 .

-

pKa2 (Primary Amino Group): The pKa of the conjugate acid of a simple primary alkylamine is typically in the range of 9.5 to 11.0.[8][9] For proteinogenic amino acids, the α-amino group pKa is generally between 9.0 and 10.5.[10] Given the separation of the amino group from the electron-withdrawing carboxyl group by a three-carbon chain, its basicity should be similar to a typical alkylamine. Thus, the pKa2 is estimated to be in the range of 9.5 - 10.5 .

Computational methods, ranging from those based on the Poisson-Boltzmann equation to more recent machine learning models, can also provide predictions.[11][12][13][14] These in silico tools are invaluable for high-throughput screening but should be validated by experimental data for lead compounds.

Table 1: Estimated pKa Values and Corresponding Ionizable Groups

| Parameter | Ionizable Group | Estimated pKa Range | Predominant Form when pH < pKa | Predominant Form when pH > pKa |

| pKa1 | α-Hydroxy Carboxylic Acid | 3.0 - 4.0 | -COOH (Neutral) | -COO⁻ (Negative) |

| pKa2 | Primary Amino Group | 9.5 - 10.5 | -NH₃⁺ (Positive) | -NH₂ (Neutral) |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for experimentally determining pKa values.[15][16] It involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The resulting titration curve reveals the pKa values at the midpoints of the buffer regions.

Principle

The amino acid is first fully protonated by dissolving it in an acidic solution (e.g., 0.1 M HCl). It is then titrated with a strong base (e.g., 0.1 M NaOH). The pH is recorded after each addition of base. A plot of pH versus the volume of NaOH added will show two inflection points, corresponding to the titration of the carboxylic acid and the amino group. The pKa is the pH at which the functional group is 50% titrated (the half-equivalence point).[17]

Materials and Apparatus

-

(S)-5-amino-2-hydroxypentanoic acid

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette

-

150 mL beaker

-

Deionized water

Step-by-Step Methodology

-

pH Meter Calibration: Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0 to ensure accuracy across the titration range.

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of (S)-5-amino-2-hydroxypentanoic acid and dissolve it in 50 mL of deionized water in a 150 mL beaker. Add a magnetic stir bar.

-

Initial Acidification: Add a precise volume of 0.1 M HCl sufficient to lower the pH to ~1.5-2.0, ensuring all molecules are in the fully protonated, cationic form. Record the initial volume and pH.

-

Titration: Begin stirring the solution at a moderate, constant speed. Add the 0.1 M NaOH titrant from the burette in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

Data Collection: Continue the titration until the pH reaches approximately 12. Collect smaller increments of data near the equivalence points (where the pH changes rapidly) to define the curve accurately.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Identify the two equivalence points (the steepest parts of the curve).

-

The volume of NaOH at the first half-equivalence point (halfway to the first equivalence point) corresponds to pKa1. The pH at this volume is the pKa1 value.

-

The volume of NaOH at the second half-equivalence point (halfway between the first and second equivalence points) corresponds to pKa2. The pH at this volume is the pKa2 value.

-

Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the derivative plot correspond to the equivalence points.

-

Workflow Diagram

Caption: Experimental workflow for pKa determination via potentiometric titration.

Implications for Drug Development and Research

The balance between the charged and uncharged forms of (S)-5-amino-2-hydroxypentanoic acid, as defined by its pKa values, has profound consequences.

-

Aqueous Solubility: The zwitterionic and fully charged (anionic) forms are significantly more soluble in aqueous media than a hypothetical neutral form. This is critical for intravenous formulations and for dissolution in the gastrointestinal tract.

-

Membrane Permeability: Biological membranes are lipidic and are most easily crossed by neutral, lipophilic species. For this molecule, maximum lipophilicity and passive diffusion would occur in the pH range where the zwitterionic form predominates, although its overall polarity is still high. The pH-partition hypothesis states that the flux across a membrane is proportional to the concentration of the neutral species.

-

Target Binding: If the biological target has a binding pocket containing charged amino acid residues (e.g., aspartate, lysine), the ionization state of the ligand is crucial for forming salt bridges and other electrostatic interactions. A change of one pH unit can alter the charge state and dramatically impact binding affinity.

Conclusion

(S)-5-amino-2-hydroxypentanoic acid possesses an α-hydroxy carboxylic acid group and a primary amino group, with estimated pKa values of approximately 3.0-4.0 and 9.5-10.5, respectively. These values define its transition between cationic, zwitterionic, and anionic states as a function of pH. A thorough characterization of these properties, ideally through robust experimental methods like potentiometric titration, is essential for any researcher or drug developer. This knowledge enables the rational design of experiments, the optimization of drug formulations, and the prediction of in vivo behavior, ultimately accelerating the journey from molecular concept to functional application.

References

- CK-12 Foundation. (n.d.). How does the pH of the environment affect the ionization of an amino acid?

-

Wikipedia. (2023). Protein pKa calculations. Retrieved from [Link]

-

Bionity.com. (n.d.). Protein pKa calculations. Retrieved from [Link]

-

Isert, C., et al. (2021). Prediction of Protein pKa with Representation Learning. ChemRxiv. Retrieved from [Link]

-

Doctor 2022. (n.d.). Ionization of Amino Acids. Retrieved from [Link]

-

Lee, S., et al. (2024). KaMLs for Predicting Protein pKa Values and Ionization States: Are Trees All You Need?. PMC. Retrieved from [Link]

-

Sitzmann, M., et al. (2021). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. ACS Publications. Retrieved from [Link]

-

Rajaram, S. K., et al. (2014). Ionization states of an amino acid depend on pH. ResearchGate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Ionization of amino acids. Retrieved from [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 8.4: Amino acids. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of α-hydroxycarboxylic acids. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

-

Studylib. (n.d.). Amino Acid Titration: Concentration & pKa Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

-

Reddit. (2020). What is an amine? How do the pKas of Nitrogen bound protons differ?. Retrieved from [Link]

-

Wikipedia. (2023). Alpha hydroxy acid. Retrieved from [Link]

-

Star Republic. (n.d.). pKa values of amino acids. Retrieved from [Link]

Sources

- 1. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. ck12.org [ck12.org]

- 6. doctor2022.jumedicine.com [doctor2022.jumedicine.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. Star Republic: Guide for Biologists [sciencegateway.org]

- 11. Protein pKa calculations - Wikipedia [en.wikipedia.org]

- 12. Protein pKa calculations [bionity.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. KaMLs for Predicting Protein pKa Values and Ionization States: Are Trees All You Need? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. scribd.com [scribd.com]

- 17. studylib.net [studylib.net]

Application Notes & Protocols: (S)-5-amino-2-hydroxyvaleric Acid as a Strategic Intermediate in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Abstract

This technical guide provides an in-depth examination of (S)-5-amino-2-hydroxyvaleric acid, a pivotal chiral intermediate in the synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors. We will elucidate the strategic importance of its stereochemistry, detail robust synthetic protocols for its preparation, and describe its application in the industrial-scale synthesis of leading ACE inhibitors such as Lisinopril. Furthermore, this document establishes comprehensive analytical protocols for stereochemical quality control, ensuring the purity and efficacy of the final active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and drug development professionals dedicated to cardiovascular therapeutic manufacturing.

Introduction: The Criticality of Chirality in ACE Inhibition

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), a critical regulator of blood pressure.[1] ACE, a zinc metalloproteinase, catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II, while also degrading the vasodilator bradykinin.[1][2] Inhibition of this enzyme is a cornerstone of modern therapy for hypertension and congestive heart failure.[1][2]

The therapeutic efficacy of ACE inhibitors is profoundly dependent on their three-dimensional molecular architecture.[2][3] The active site of the ACE enzyme is inherently chiral, composed of L-amino acids, and thus exhibits high stereoselectivity for its inhibitors.[4] For dicarboxylate-containing inhibitors like lisinopril and enalapril, a specific stereochemical configuration (typically all-S) is required for optimal binding to the enzyme's active site, particularly for chelation with the essential zinc ion.[1][4] An incorrect stereoisomer may exhibit dramatically lower activity—or be completely inactive—and can introduce an unnecessary metabolic burden or unforeseen side effects.[5][6]

(S)-5-amino-2-hydroxyvaleric acid serves as a high-value, non-proteinogenic amino acid building block that provides a key chiral scaffold for constructing these complex inhibitor molecules. Its defined (S)-stereochemistry at the α-carbon to the hydroxyl group is a foundational element that is carried through the synthesis to the final API.

Synthesis of the Chiral Intermediate: (S)-5-amino-2-hydroxyvaleric Acid

A robust and scalable synthesis of enantiomerically pure (S)-5-amino-2-hydroxyvaleric acid is paramount. One effective strategy involves the stereospecific transformation of a readily available chiral starting material, L-glutamic acid. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter in the product.

Protocol 1: Synthesis from L-Glutamic Acid

This protocol outlines a two-step process involving the reduction of the side-chain carboxylic acid of L-glutamic acid followed by a stereoretentive diazotization and hydrolysis to replace the α-amino group with a hydroxyl group.

Experimental Protocol:

-

Step 1: Selective Reduction of γ-Carboxylic Acid

-

To a stirred suspension of L-glutamic acid (1 eq.) in anhydrous Tetrahydrofuran (THF) at 0 °C, slowly add Borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.2 eq.).

-

Allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours until TLC or HPLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1M HCl to neutralize.

-

Concentrate the mixture under reduced pressure to yield crude (S)-2-amino-5-hydroxypentanoic acid, which can be carried forward without extensive purification.

-

-

Step 2: Stereoretentive Diazotization and Hydrolysis

-

Dissolve the crude product from Step 1 in 1M sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂, 1.5 eq.) in water dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential to manage gas evolution (N₂).

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 3 hours.

-

Slowly warm the reaction to room temperature and stir for 12-16 hours.

-

The resulting solution can be purified by ion-exchange chromatography. Load the solution onto a strong cation exchange resin (e.g., Dowex 50W-X8), wash with deionized water to remove inorganic salts, and then elute the product with a dilute ammonium hydroxide solution.

-

Combine the product-containing fractions and concentrate under reduced pressure to yield (S)-5-amino-2-hydroxyvaleric acid as a solid.

-

Diagram 1: Synthesis Workflow This diagram illustrates the two-stage conversion of L-Glutamic Acid to the target intermediate.

Caption: Workflow for the synthesis of (S)-5-amino-2-hydroxyvaleric acid.

Application in API Synthesis: The Reductive Amination Pathway to Lisinopril

(S)-5-amino-2-hydroxyvaleric acid is a direct precursor in the synthesis of Lisinopril, a widely prescribed ACE inhibitor.[7] The key transformation is a diastereoselective reductive amination, a powerful and efficient C-N bond-forming reaction widely used in pharmaceutical synthesis.[8][9] This reaction couples the primary amine of a protected L-lysine derivative with a keto acid, followed by in-situ reduction. A similar strategy is employed to synthesize the core of Lisinopril.

In a more direct industrial synthesis, the N⁶-protected L-lysyl-L-proline dipeptide is coupled with ethyl 2-oxo-4-phenylbutyrate via reductive amination.[10] The (S)-5-amino-2-hydroxyvaleric acid structural motif is analogous to the N²-(1-carboxy-3-phenylpropyl)lysine portion of lisinopril. A simplified conceptual protocol is described below to illustrate the core reductive amination step.

Protocol 2: Conceptual Reductive Amination for Lisinopril Synthesis

Causality Behind Experimental Choices:

-

Reagents : This pathway couples N⁶-(trifluoroacetyl)-L-lysyl-L-proline with ethyl 2-oxo-4-phenyl butyrate.[10] The trifluoroacetyl group is a robust protecting group for the lysine side-chain amine that can be removed under basic conditions during the final hydrolysis step.

-

Catalyst : Raney-Nickel is an effective and widely used catalyst for the hydrogenation of the imine intermediate formed in situ.[10] Palladium on carbon (Pd/C) is another common alternative.[11]

-

Solvent : An alcohol like methanol or ethanol is a typical solvent as it is suitable for hydrogenation and solubilizes the reactants.

-

Pressure : Hydrogen pressure accelerates the rate of reduction.

Experimental Protocol:

-

Imine Formation and Reduction:

-

To a solution of N⁶-(trifluoroacetyl)-L-lysyl-L-proline (1 eq.)[10] and ethyl 2-oxo-4-phenyl butyrate (1.1 eq.) in methanol, add Raney-Nickel catalyst (~10% w/w) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Seal the reaction vessel and purge thoroughly with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature for 24-48 hours.

-

Monitor the reaction for the disappearance of the starting materials by HPLC.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney-Nickel catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected lisinopril ester, N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-N⁶-(trifluoroacetyl)-L-lysyl-L-proline.[10]

-

-

Final Deprotection (Hydrolysis):

-

Dissolve the crude ester in water and add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (≥3 eq.).[12]

-

Stir the mixture at room temperature until the hydrolysis of both the ethyl ester and the trifluoroacetyl amide is complete (monitor by HPLC).

-

Carefully acidify the reaction mixture with an acid (e.g., HCl or acetic acid) to a pH of ~4.5-5.0 to precipitate the lisinopril dihydrate product.

-

Collect the solid by filtration, wash with cold water and then isopropanol, and dry under vacuum to yield pure Lisinopril.[12]

-

Diagram 2: Lisinopril Synthesis Pathway This diagram shows the key coupling and deprotection steps.

Caption: Key reaction steps in the synthesis of Lisinopril.

Quality Control and Analytical Systems

Ensuring the stereochemical purity of both the intermediate and the final API is a non-negotiable aspect of pharmaceutical manufacturing.[][14][15] Regulatory agencies worldwide require stringent control and validation of stereoisomeric purity.[14][16] The primary analytical technique for this purpose is Chiral High-Performance Liquid Chromatography (HPLC).[17][18][19][20]

Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis

Self-Validating System: This protocol is designed to be self-validating. A sample of the undesired enantiomer or a racemic mixture should be used during method development to confirm that the method can successfully separate the two enantiomers and that the peak corresponding to the impurity is not co-eluting with the main peak.

Experimental Protocol:

-

System Preparation:

-

Column: Use a specialized Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. An example could be Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1 v/v/v).

-

Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 210-220 nm).

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of (S)-5-amino-2-hydroxyvaleric acid in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a standard volume (e.g., 10 µL) of the sample solution.

-

Record the chromatogram and identify the peaks corresponding to the (S)- and (R)-enantiomers (retention times must be confirmed with reference standards).

-

-

Data Calculation:

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

Table 1: Quality Control Specifications for (S)-5-amino-2-hydroxyvaleric acid

| Parameter | Specification | Analytical Method | Rationale |

| Identity | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure is correct. |

| Assay | ≥ 98.5% | HPLC (Reverse Phase) | Ensures chemical purity against non-chiral impurities. |

| Enantiomeric Purity | ≥ 99.5% ee | Chiral HPLC[][18] | Critical for the efficacy and safety of the final API.[2][5] |

| Optical Rotation | Specific value [α]²⁰D | Polarimetry | A classic, rapid check of chiral integrity.[16] |

| Residual Solvents | Conforms to ICH Q3C limits | Headspace GC-MS | Ensures no harmful solvent residues from synthesis remain. |

Diagram 3: Analytical Quality Control Workflow This flowchart outlines the process for verifying the quality of a batch of the chiral intermediate.

Caption: Workflow for the analytical quality control of the intermediate.

Conclusion

(S)-5-amino-2-hydroxyvaleric acid is a non-proteinogenic amino acid of high strategic value in pharmaceutical manufacturing. Its utility as a chiral intermediate for the synthesis of ACE inhibitors like Lisinopril is a clear demonstration of the centrality of stereochemistry in modern drug design. The successful industrial production of such life-saving therapeutics is critically dependent on three pillars: the development of efficient, stereoselective synthetic routes to the intermediate; the application of robust and high-yield coupling reactions like reductive amination; and the unwavering implementation of rigorous, validated analytical methods to ensure absolute stereochemical purity. Adherence to the principles and protocols outlined in this guide will empower research and manufacturing teams to produce high-quality APIs, ensuring both patient safety and therapeutic efficacy.

References

- BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.

- BenchChem. (n.d.). The Crucial Role of Stereochemistry in the ACE Inhibitory Activity of Octahydro-1H-indole-2-carboxylic Acid Stereoisomers.

- PubMed. (2022). Highly sensitive LC-MS method for stereochemical quality control of a pharmaceutical drug substance intermediate. Chirality, 34(6), 856-863.

- YouTube. (2023). Medicinal Chemistry of ACE inhibitors.

- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- American Chemical Society. (n.d.). Amines in Pharmaceutical Synthesis.

- ChemicalBook. (n.d.). Enalapril synthesis.

- Google Patents. (2007). US20070093664A1 - Process for the production of lisinopril.

- Journal of Organic Chemistry and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

- BenchChem. (n.d.). Application Notes and Protocols: Reductive Amination for Unnatural Amino Acid Synthesis.

- WIPO Patentscope. (n.d.). 109705010 Preparation method of high-purity lisinopril.

- Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- PMC. (n.d.). The Significance of Chirality in Drug Design and Development.

- PubMed. (n.d.). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780).

- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

- Anatomy & Physiology: Current Research. (2021). Effects of Stereoisomers on Drug Activity.

- Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.

- Wikipedia. (n.d.). Chiral analysis.

- Dekker. (n.d.). Chiral Drug Separation.

- Fisher Scientific. (n.d.). The Synthesis of Lisinopril.

- PMC. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective.

- Google Patents. (n.d.). CN1053437C - Synthetic method for lisinopril.

- ResearchGate. (2025). Method Development for Pharmaceutical Chiral Chromatography.

- ResearchGate. (2025). Stereoselective Crystallization as a Key Step for the Synthesis of New Epimers of Captopril Derivatives.

- ResearchGate. (2016). Stereochemistry And Its Role In Drug Design.

- PMC. (n.d.). Synthesis and Characterization of Compounds Related to Lisinopril.

- European Medicines Agency (EMA). (n.d.). INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES.

- Semantic Scholar. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica.

- BenchChem. (n.d.). (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid.

Sources

- 1. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. biomedgrid.com [biomedgrid.com]

- 6. researchgate.net [researchgate.net]

- 7. static.fishersci.eu [static.fishersci.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN1053437C - Synthetic method for lisinopril - Google Patents [patents.google.com]

- 12. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]

- 14. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]

- 17. Highly sensitive LC-MS method for stereochemical quality control of a pharmaceutical drug substance intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. Chiral analysis - Wikipedia [en.wikipedia.org]

optimizing yield of (S)-AHPA in enzymatic transformation reactions

Answering the call of researchers and drug development professionals, this Technical Support Center is engineered to navigate the complexities of optimizing (S)-3-amino-2-hydroxypropanoic acid ((S)-AHPA) yield in enzymatic transformations. As Senior Application Scientists, we have synthesized field-proven insights with foundational biochemical principles to create a resource that is both practical and deeply explanatory. This guide moves beyond simple protocols to illuminate the causality behind experimental choices, empowering you to not only troubleshoot existing issues but also proactively design more robust and efficient reaction systems.

(S)-AHPA, a valuable chiral building block and serine derivative, presents unique stereochemical challenges in its synthesis.[1][2] Enzymatic catalysis offers a powerful solution for achieving the high stereoselectivity required for pharmaceutical applications.[3] This guide is your partner in mastering these biocatalytic processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the enzymatic synthesis of (S)-AHPA, establishing a baseline of knowledge for optimizing your experiments.

Q1: What are the primary enzymatic routes for synthesizing (S)-AHPA?

A1: The synthesis of chiral β-amino acids like (S)-AHPA is a significant challenge.[1] Enzymatic routes are preferred for their high stereoselectivity. The most common strategies involve enzymes that can precisely control the stereochemistry at both the Cα and Cβ positions.[3] Key enzyme classes include:

-

Amino Acid Dehydrogenases (AADHs): These enzymes catalyze the reductive amination of a corresponding α-keto acid precursor.[4][5] AADH-based synthesis is highly stereoselective and utilizes inexpensive ammonia as the amino donor, making it an attractive industrial option.[5]

-

Transaldolases: Specifically, L-threonine transaldolases (LTTAs) show excellent potential for generating β-hydroxy-α-amino acids with controlled stereochemistry at both chiral centers.[3]

-

Engineered Enzymes: Protein engineering has been used to develop novel dehydrogenases with desired specificity for non-natural amino acids.[4][6] For instance, D-amino acid dehydrogenases have been created from meso-diaminopimelate dehydrogenase to produce D-amino acids, showcasing the power of this approach for creating catalysts for specific stereoisomers.[6]

Q2: Why is cofactor regeneration critical for dehydrogenase-based reactions?

A2: Amino acid dehydrogenases require a reduced nicotinamide cofactor, such as NADH or NADPH, to drive the reductive amination of the keto acid substrate.[4] This cofactor is expensive, making its stoichiometric use economically unfeasible for large-scale synthesis. Therefore, an efficient in situ cofactor regeneration system is essential. A common approach is to couple the primary reaction with a secondary dehydrogenase reaction, such as the oxidation of formate to CO₂ by formate dehydrogenase or glucose to gluconic acid by glucose dehydrogenase, which regenerates the NAD(P)H consumed in the main synthesis.[4]

Q3: What is enzyme immobilization, and why is it beneficial for (S)-AHPA synthesis?

A3: Enzyme immobilization is the process of confining enzyme molecules to a solid support material.[7][8] This technique offers several advantages for industrial biocatalysis:

-

Enhanced Stability: Immobilization often increases the enzyme's thermal and operational stability.[9]

-

Reusability: The immobilized enzyme can be easily recovered from the reaction mixture and reused for multiple batches, significantly reducing costs.[10]

-

Simplified Purification: Because the enzyme is in a solid phase, the final product in the liquid phase is free from enzyme contamination, simplifying downstream purification processes.[11]

-

Continuous Processing: Immobilized enzymes are well-suited for use in continuous flow packed-bed reactors, allowing for more efficient and consistent production.[12]

Q4: How do I accurately analyze the yield and enantiomeric excess (e.e.) of my (S)-AHPA product?

A4: Accurate analysis is crucial for optimization. The standard method is High-Performance Liquid Chromatography (HPLC), typically using a chiral column to separate the (S) and (R) enantiomers. For challenging separations of β-diastereomeric amino acids, derivatization with reagents like Marfey's reagent or Sanger's reagent prior to analysis can enhance resolution on a standard reverse-phase column (e.g., C18).[13] This allows for simultaneous quantification of the product concentration (for yield calculation) and the ratio of enantiomers (for e.e. determination).

Section 2: Troubleshooting Guide for Low (S)-AHPA Yield

Low yield is one of the most common frustrations in enzymatic synthesis. This guide provides a systematic approach to diagnosing and resolving the underlying issues.

Systematic Troubleshooting Workflow

Use the following decision tree to guide your troubleshooting process. Start with the most common and easily solvable issues before moving to more complex investigations.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sciencegate.app [sciencegate.app]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Artificial Thermostable D-Amino Acid Dehydrogenase: Creation and Application [frontiersin.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Investigation of Enzyme Immobilization and Clogging Mechanisms in the Enzymatic Synthesis of Amoxicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

resolving solubility issues of (S)-5-amino-2-hydroxypentanoic acid in water

This is a comprehensive technical support guide designed for researchers working with (S)-5-amino-2-hydroxypentanoic acid. It addresses solubility challenges through mechanistic understanding and validated protocols.

Topic: Solubility Optimization & Stability Protocols

CAS: 16814-81-6

Synonyms: (S)-2-hydroxy-5-aminopentanoic acid; L-2-hydroxy-5-aminovaleric acid;

Core Solubility Directive

The Issue: (S)-5-amino-2-hydroxypentanoic acid is a zwitterionic molecule. At neutral pH (specifically near its isoelectric point, pI), it exists as an internal salt with high crystal lattice energy, leading to poor dissolution kinetics and "apparent" insolubility in water.

The Solution: Solubility is strictly pH-dependent. The "Gold Standard" resolution is to shift the pH away from the pI (approx. pH 6.5–7.[1]5) to generate a net charged species (cationic or anionic), which breaks the crystal lattice and solvates the molecule.

Quick Status Check:

| Observation | Likely Cause | Immediate Action |

|---|---|---|

| Cloudy/Suspension | pH is near pI (Zwitterion limit) | Acidify (HCl) or Basify (NaOH) |

| Precipitate after time | Lactamization or pH drift | Check purity (HPLC); Store frozen |

| Yellowing | Oxidation of amine/alcohol | Use fresh buffer; Degas solvents |

Mechanism of Action (The "Why")

To troubleshoot effectively, you must understand the two competing forces governing this molecule's behavior in water: Zwitterionic Lattice Energy vs. Cyclization Stability .

A. The Zwitterion Trap (Solubility)

At pH ~7, the molecule possesses both a protonated amine (

-

Acidic pH (< 4.0): Protonation of the carboxylate (

) results in a net +1 charge . High solubility. -

Basic pH (> 10.0): Deprotonation of the amine (

) results in a net -1 charge . High solubility.

B. The Lactamization Risk (Stability)

This molecule is a

-

Critical Rule: Avoid heating to dissolve. Heat accelerates lactamization, permanently altering your compound.

Figure 1: Solubility states and degradation pathways. Note that pH adjustment is the primary lever for solubility, while heat poses a stability risk.

Validated Dissolution Protocols

Choose the protocol that matches your downstream application.

Protocol A: Preparation of Stock Solution (Recommended)

Best for: Cell culture, enzymatic assays, and general stock storage.

Reagents:

-

(S)-5-amino-2-hydroxypentanoic acid (Solid)[2]

-

1.0 M HCl (Sterile) or 1.0 M NaOH (Sterile)

-

Milli-Q Water (Degassed)

Step-by-Step:

-

Weighing: Weigh the target mass of solid into a sterile microcentrifuge tube or glass vial.

-

Initial Wetting: Add 80% of the final volume of Milli-Q water.

-

Observation: The solution will likely appear cloudy or contain visible particles.

-

-

Titration (The Key Step):

-

For Acidic Stock (Stable): Add 1.0 M HCl dropwise while vortexing. Monitor clarity. The solution should clear rapidly once the pH drops below 4.

-

For Basic Stock: Add 1.0 M NaOH dropwise.

-

-

Sonication: If particles persist, sonicate in a water bath at room temperature (25°C) for 5-10 minutes. Do not use heat.

-

Final Adjustment: Add water to reach the final desired volume.

-

Filtration: Sterilize using a 0.22 µm PVDF or PES syringe filter.

Protocol B: Direct In-Buffer Dissolution

Best for: Immediate use in buffered systems (PBS, HEPES).

Warning: Adding the solid directly to 1x PBS (pH 7.4) often fails because the buffer capacity locks the molecule in its zwitterionic (insoluble) state.

Correct Method:

-

Dissolve the compound in a minimal volume of dilute HCl (e.g., 10-50 mM HCl) to create a concentrated "pre-solubilized" seed solution (e.g., 100x concentration).

-

Slowly pipette this seed solution into your working buffer while stirring.

-

Check pH: The addition may slightly shift the buffer pH; readjust if necessary.

Quantitative Data Profile

Use these values to calculate molarity and predict behavior.

| Property | Value | Notes |

| Molecular Weight | 133.15 g/mol | Free zwitterion basis |

| Est. pKa (Carboxyl) | ~3.8 – 4.2 | Acidic (similar to |

| Est. pKa (Amine) | ~10.5 – 10.8 | Basic (terminal primary amine) |

| Isoelectric Point (pI) | ~7.2 – 7.5 | Region of Minimum Solubility |

| Max Solubility (Water) | < 50 mg/mL (at pI) | Requires pH adjustment for >100 mg/mL |

| Stability Risk | Lactamization | Forms 3-hydroxy-2-piperidone upon heating |

Troubleshooting FAQs

Q1: I heated the solution to 50°C to dissolve it, and now it won't re-precipitate, but the activity is gone. What happened? A: You likely catalyzed the cyclization of the linear amino acid into its lactam form (3-hydroxy-2-piperidone). This reaction is thermodynamically favorable at elevated temperatures. The lactam is often more soluble but biologically inactive for linear-chain receptors. Discard and start fresh without heat.

Q2: Can I use DMSO as a co-solvent? A: Yes, but it is usually unnecessary. Water with pH adjustment is superior. If you must use DMSO for a specific assay, dissolve the solid in pure DMSO first (solubility is generally >10 mg/mL), then dilute into the aqueous buffer. Ensure the final aqueous pH does not force the molecule back to its pI.

Q3: How should I store the stock solution? A: Store at -20°C. We recommend storing as the Hydrochloride salt (pH < 4) rather than the free zwitterion or basic solution, as the cationic form is less prone to oxidation and cyclization. Avoid repeated freeze-thaw cycles.

Q4: My solution turned yellow overnight. Is it safe to use?

A: Yellowing indicates oxidation, likely of the amine or the

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[1][3][4][5] PubChem Compound Summary for CID 95562, 2-Amino-5-hydroxyvaleric acid (Isomer Reference). Retrieved from [Link](Note: Structural homology used for pKa/Solubility estimation).

-

Lactamization Kinetics: Imming, P., et al. (2000).[6] Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics. Journal of Medicinal Chemistry. Retrieved from [Link]

-

General Amino Acid Solubility: Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Synthesis & Precursors: LookChem. (S)-5-Amino-2-hydroxypentanoic acid Synthesis Routes. Retrieved from [Link][2]

Sources

- 1. (+-)-2-Hydroxypentanoic acid | C5H10O3 | CID 98009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

troubleshooting racemization of (S)-AHPA during peptide synthesis

Topic: Prevention of C2-Epimerization During Peptide Synthesis of 3-Amino-2-Hydroxy-4-Phenylbutanoic Acid (AHPA) Ticket ID: AHPA-RAC-001 Status: Open for Resolution

Executive Summary: The Core Challenge

You are likely encountering loss of stereochemical integrity at the C2 (

The Result: Even mild bases (like DIPEA) can abstract this proton, forming an enolate intermediate that reprotanates non-stereoselectively, yielding a mix of (2S) and (2R) isomers (diastereomers in the final peptide).

Module 1: Diagnostic & Mechanism

Q1: Why is my AHPA racemizing despite using standard Fmoc protocols?

Technical Insight: Standard protocols (HBTU/DIPEA) are too aggressive for

The Pathway:

-

Activation: The carboxyl group is converted to an active ester (e.g., -OBt/-OAt).

-

Abstraction: The base (DIPEA) removes the C2 proton. The adjacent Oxygen (OH or O-Protecting Group) stabilizes the negative charge inductively.

-

Epimerization: The planar enolate reprotanates from either face.

Figure 1: Mechanism of base-catalyzed epimerization at the C2 position of AHPA.

Module 2: Reagent Selection & Protocol Optimization

Q2: Which coupling cocktail minimizes C2-epimerization?

Recommendation: Stop using HBTU/HATU with DIPEA immediately if you observe epimerization. Switch to DEPBT or HATU with Collidine .

The "Golden Standard" Protocol (DEPBT):

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is unique because it mediates coupling without facilitating rapid proton abstraction at the

| Coupling Reagent | Base Recommended | Risk Level | Notes |

| DEPBT | TEA or None | Low | Best Choice. Highly resistant to racemization.[1] Slower reaction but higher fidelity. |

| DIC / Oxyma | None (or 0.1 eq DIPEA) | Low-Med | Good alternative. Carbodiimide activation is less prone to base-catalyzed enolization if base is minimized. |

| HATU | Sym-Collidine | Medium | Use only if DEPBT fails. Must replace DIPEA with Collidine (weaker base, steric bulk). |

| HBTU / TBTU | DIPEA / NMM | High | Avoid. The guanidinium/uronium structure plus strong base guarantees significant epimerization. |

Q3: Should I protect the C2-Hydroxyl group?

Yes. While "naked" OH coupling is possible with DEPBT, protecting the hydroxyl group adds a layer of safety.

-

Preferred Group: TBDMS (tert-butyldimethylsilyl) or Acetate (Ac) .

-

Why? A bulky silyl ether (TBDMS) provides steric shielding against the base approaching the C2-proton. However, note that electron-withdrawing groups (like Acetate) can actually increase the acidity of the C2-proton via induction. Therefore, if using Acetate, you must use a weak base (Collidine) or base-free conditions.

-

Strategy: If your synthesis allows, use Fmoc-(2S,3R)-AHPA(TBDMS)-OH .

Module 3: Troubleshooting Workflow

Q4: How do I separate and identify the isomers?

Since the rest of your peptide is chiral (L-amino acids), the racemization of AHPA yields diastereomers , not enantiomers. These have different physical properties and can be separated.[2]

-

HPLC Method: Use a C18 Reverse Phase column. The (2S,3R)-AHPA peptide and the (2R,3R)-AHPA peptide will typically elute with a

of 0.5 – 2.0 minutes. -

Validation: Synthesize a small standard of the "wrong" isomer (intentionally use DL-AHPA or force racemization with DBU) to identify the impurity peak retention time.

Interactive Troubleshooting Decision Tree

Figure 2: Step-by-step logic for eliminating racemization sources.

Module 4: Validated Experimental Protocol

Protocol: Low-Racemization Coupling of Fmoc-AHPA-OH Use this protocol for the coupling of the AHPA residue to the resin-bound amine.

Materials:

-

Resin: Amino-functionalized resin (e.g., H-Leu-Wang).

-

Amino Acid: Fmoc-(2S,3R)-AHPA-OH (1.5 eq).

-

Reagent: DEPBT (1.5 eq).

-

Base: Sym-Collidine (1.5 eq) OR None (if reaction time extended).

-

Solvent: DMF/DCM (1:1).

Procedure:

-

Pre-activation (Crucial): Dissolve Fmoc-AHPA-OH and DEPBT in DMF. Add Collidine. Stir for 1 minute at

. Do not pre-activate for long periods. -

Coupling: Add the pre-activated mixture to the resin.[3]

-

Incubation: Shake at Room Temperature for 2–4 hours . (DEPBT is slower than HATU; patience is required to avoid forcing conditions).

-

Monitoring: Use the Kaiser Test (if primary amine) or Chloranil Test (if secondary amine). If incomplete after 4 hours, recouple using fresh reagents rather than extending overnight.

References

-

Umezawa, H., et al. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of Antibiotics.

-

Li, H., et al. (2000). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization.[1] Organic Letters.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive.[6][1][5] Journal of the American Chemical Society.

-

Albericio, F., & Tulla-Puche, J. (2008). The Power of the Right Combination: Oxyma Pure. Organic Process Research & Development.

-

BenchChem Technical Guides. (2025). Comparative Analysis of Coupling Reagent Performance.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。